molecular formula C30H24ClN3O2S B11097717 2,5-dioxo-1-phenylpyrrolidin-3-yl N'-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidothioate

2,5-dioxo-1-phenylpyrrolidin-3-yl N'-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidothioate

Cat. No.: B11097717
M. Wt: 526.0 g/mol
InChI Key: CZQCNULUIKKXBD-UHFFFAOYSA-N
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Description

3-({(BENZHYDRYLAMINO)[(4-CHLOROPHENYL)IMINO]METHYL}SULFANYL)-2,5-DIOXO-1-PHENYLPYRROLIDINE is a complex organic compound characterized by its unique structure, which includes a benzhydrylamino group, a 4-chlorophenyl imino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(BENZHYDRYLAMINO)[(4-CHLOROPHENYL)IMINO]METHYL}SULFANYL)-2,5-DIOXO-1-PHENYLPYRROLIDINE typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-({(BENZHYDRYLAMINO)[(4-CHLOROPHENYL)IMINO]METHYL}SULFANYL)-2,5-DIOXO-1-PHENYLPYRROLIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-({(BENZHYDRYLAMINO)[(4-CHLOROPHENYL)IMINO]METHYL}SULFANYL)-2,5-DIOXO-1-PHENYLPYRROLIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({(BENZHYDRYLAMINO)[(4-CHLOROPHENYL)IMINO]METHYL}SULFANYL)-2,5-DIOXO-1-PHENYLPYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({(BENZHYDRYLAMINO)[(4-CHLOROPHENYL)IMINO]METHYL}SULFANYL)-2,5-DIOXO-1-PHENYLPYRROLIDINE is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C30H24ClN3O2S

Molecular Weight

526.0 g/mol

IUPAC Name

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-benzhydryl-N-(4-chlorophenyl)carbamimidothioate

InChI

InChI=1S/C30H24ClN3O2S/c31-23-16-18-24(19-17-23)32-30(33-28(21-10-4-1-5-11-21)22-12-6-2-7-13-22)37-26-20-27(35)34(29(26)36)25-14-8-3-9-15-25/h1-19,26,28H,20H2,(H,32,33)

InChI Key

CZQCNULUIKKXBD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC(=NC(C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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